molecular formula C14H10N2O2 B2436530 2-(Benzimidazol-1-yl)benzoic acid CAS No. 29003-05-2

2-(Benzimidazol-1-yl)benzoic acid

Cat. No. B2436530
CAS RN: 29003-05-2
M. Wt: 238.246
InChI Key: SSXQFHWSILYDFN-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)benzoic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems and different kinds of biological activity have been obtained .

Scientific Research Applications

Corrosion Inhibition

In the field of materials science, this compound has been investigated for its ability to inhibit corrosion of metals, particularly mild steel. Researchers study its effectiveness in acidic environments, such as 1 M HCl .

Antioxidant Properties

Newly synthesized benzimidazole derivatives, including this compound, have been evaluated for their in vitro antioxidant activity. Understanding its antioxidant mechanisms can contribute to drug development and disease prevention .

Anti-Tubercular Potential

In the fight against tuberculosis, 2-(1H-1,3-benzodiazol-1-yl)benzoic acid derivatives have been synthesized and evaluated for their anti-tubercular potential. Some compounds exhibited potent activity against Mycobacterium tuberculosis strains .

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). It is also harmful to aquatic life .

Future Directions

Benzimidazole derivatives have been widely investigated due to their medicinal importance. They have been found to have a wide range of biological properties and have been used in the treatment of various diseases . Future research may focus on further exploring the potential applications of these compounds in medicine.

properties

IUPAC Name

2-(benzimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQFHWSILYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29003-05-2
Record name 2-(1H-1,3-benzodiazol-1-yl)benzoic acid
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